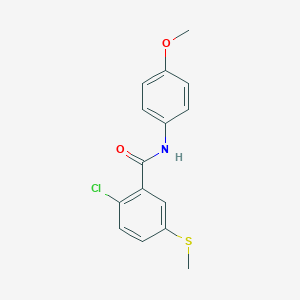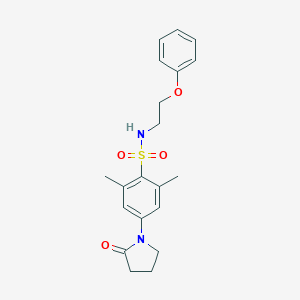
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide, also known as NSC-631570, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has demonstrated promising results in preclinical studies, showing potential as a therapeutic agent for various types of cancer.
Wirkmechanismus
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide exerts its anti-tumor activity through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of many oncogenic proteins. In addition, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the migration and invasion of cancer cells, inhibit the formation of blood vessels, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also demonstrated potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, there are also limitations to using N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide. One area of research is to further elucidate its mechanism of action and identify the specific targets that it inhibits. This information could be used to design more effective therapeutic agents that target specific pathways involved in cancer development and progression. Another area of research is to investigate the potential of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in humans, which could lead to its eventual approval as a therapeutic agent for cancer.
Synthesemethoden
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide can be synthesized through a multistep process that involves the reaction of indoline-5-sulfonamide with methylsulfonyl chloride, followed by the reaction with N-methyl-phenylamine. The resulting compound is then purified through various chromatographic techniques to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has potent anti-tumor activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Eigenschaften
Molekularformel |
C16H18N2O4S2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(14-6-4-3-5-7-14)24(21,22)15-8-9-16-13(12-15)10-11-18(16)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
JASKSOHNYMOYHP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)